2-[(3-bromophenyl)amino]-N'-[(3Z)-hexan-3-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide is an organic compound that features a bromophenyl group, an amino group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide typically involves multi-step organic synthesis. The process begins with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions can replace the bromine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the acetohydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar compounds to 2-[(3-bromophenyl)amino]-N’-[(3Z)-hexan-3-ylidene]acetohydrazide include:
2-Amino-N-(3-bromophenyl)benzamide: This compound also contains a bromophenyl group and an amino group but differs in its overall structure and functional groups.
N-(4-bromophenyl)-2-(2-thienylmethylene)hydrazinoacetyl)amino)benzamide: This compound has a similar bromophenyl group but includes a thienylmethylene moiety.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C14H20BrN3O |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(Z)-hexan-3-ylideneamino]acetamide |
InChI |
InChI=1S/C14H20BrN3O/c1-3-6-12(4-2)17-18-14(19)10-16-13-8-5-7-11(15)9-13/h5,7-9,16H,3-4,6,10H2,1-2H3,(H,18,19)/b17-12- |
InChI Key |
YENGGYKGVCOGHP-ATVHPVEESA-N |
Isomeric SMILES |
CCC/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/CC |
Canonical SMILES |
CCCC(=NNC(=O)CNC1=CC(=CC=C1)Br)CC |
Origin of Product |
United States |
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